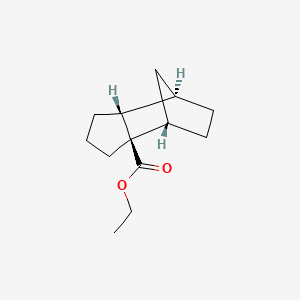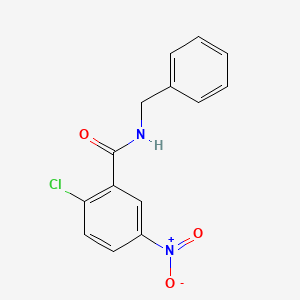
N-Benzyl-2-chloro-5-nitrobenzamide
Vue d'ensemble
Description
“N-Benzyl-2-chloro-5-nitrobenzamide” is a chemical compound with the molecular weight of 290.71 . It is commonly used in the field of organic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H11ClN2O3/c15-13-7-6-11 (17 (19)20)8-12 (13)14 (18)16-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,16,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 290.71 . The compound’s InChI key isXHNKHLNFCWPFLM-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Antimycobacterial Activity
- Nitrobenzamide derivatives, including compounds similar to N-Benzyl-2-chloro-5-nitrobenzamide, have been explored for their antimycobacterial properties. A study by Wang et al. (2019) highlights the design and synthesis of these derivatives, demonstrating significant in vitro antitubercular activity. This suggests a potential application in developing treatments for tuberculosis (Wang et al., 2019).
Electrochemical Analysis
- Research by Zeybek et al. (2009) explored the electrochemical behaviors of nitrobenzamide compounds, including this compound. Their study focused on developing sensitive and rapid methods for the quantitative determination of these compounds, indicating their relevance in analytical chemistry (Zeybek et al., 2009).
Anticancer Potential
- A study by Romero-Castro et al. (2011) synthesized and evaluated nitrobenzamide derivatives as potential anticancer agents. Their research found that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting the potential of this compound derivatives in cancer therapy (Romero-Castro et al., 2011).
Anticonvulsant Properties
- The anticonvulsant activity of 4-nitro-N-phenylbenzamides was studied by Bailleux et al. (1995). Their research indicated that some derivatives of nitrobenzamide, closely related to this compound, could be effective in treating seizures, pointing to another potential pharmaceutical application (Bailleux et al., 1995).
Photochemical Properties
- Gunn and Stevens (1973) investigated the photo-rearrangement of N-aryl-2-nitrobenzamides, providing insights into the chemical behavior of these compounds under light exposure. This research has implications for understanding the photochemical properties of nitrobenzamide derivatives (Gunn & Stevens, 1973).
Synthesis of Quinazolinones
- A novel approach for synthesizing 2,3-diarylquinazolinones using iron as a catalyst was described by Wang et al. (2013). This study, involving 2-nitro-N-arylbenzamides, contributes to the field of organic synthesis and could have implications for pharmaceutical manufacturing (Wang et al., 2013).
Potential Against Human African Trypanosomiasis
- Hwang et al(2010) synthesized a series of halo-nitrobenzamide compounds, including derivatives similar to this compound, to evaluate their effectiveness against Trypanosoma brucei brucei. The study found significant activity in some of these compounds, highlighting their potential application in treating human African trypanosomiasis (Hwang et al., 2010).
Gas-Chromatographic Determination
- A method for determining 2-chloro-4-nitrobenzamide in animal feeding stuffs was described by Hoodless and Weston (1969). This research underscores the relevance of this compound derivatives in agricultural applications, particularly in the analysis of animal feed additives (Hoodless & Weston, 1969).
Antibacterial Activity
- Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives, including those related to nitrobenzamides, and assessed their antibacterial activity against Streptococcus pyogenes. The results demonstrated potential antibacterial properties, indicating the possible use of this compound derivatives in developing new antibacterial agents (Gupta, 2018).
Neuroleptic Potential
- Research by Valenta et al. (1990) on the synthesis of heterocyclic 5-amino-2-methoxybenzamides, structurally related to nitrobenzamides, explored their potential as neuroleptic agents. This indicates another area where this compound derivatives could be applied in the pharmaceutical field (Valenta et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKHLNFCWPFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355294 | |
| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83909-69-7 | |
| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



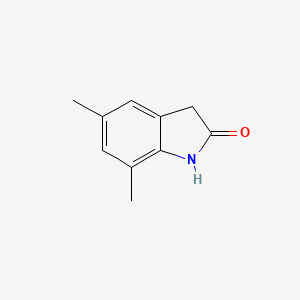
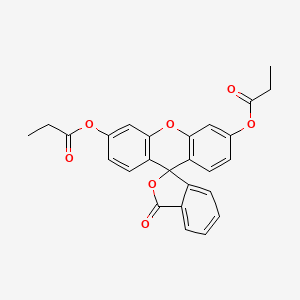

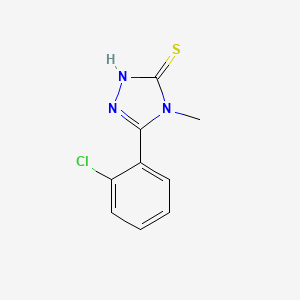

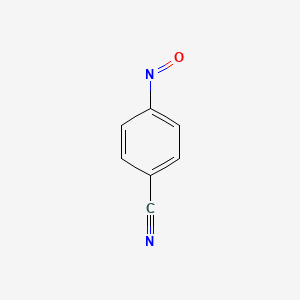


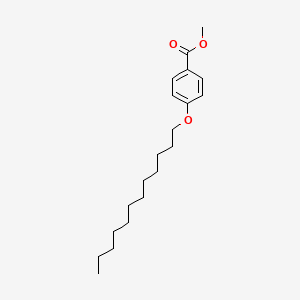


![2-[4-(Dimethylamino)phenyl]-1,3-dithiane](/img/structure/B1604519.png)

